Bufetolol

Description

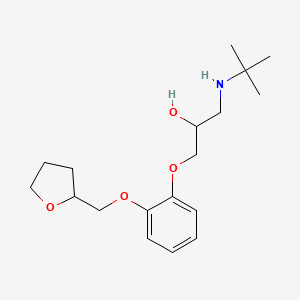

Structure

3D Structure

Properties

IUPAC Name |

1-(tert-butylamino)-3-[2-(oxolan-2-ylmethoxy)phenoxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO4/c1-18(2,3)19-11-14(20)12-22-16-8-4-5-9-17(16)23-13-15-7-6-10-21-15/h4-5,8-9,14-15,19-20H,6-7,10-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKLNLVOZXMQGSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC=C1OCC2CCCO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35108-88-4 (hydrochloride) | |

| Record name | Bufetolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053684494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9057763 | |

| Record name | Bufetolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53684-49-4 | |

| Record name | Bufetolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53684-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bufetolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053684494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bufetolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUFETOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS1467RT9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bufetolol Hydrochloride: A Comprehensive Technical Guide on Solubility and Stability for the Research Professional

For Immediate Release

This technical guide provides a detailed overview of the solubility and stability of bufetolol hydrochloride, a beta-adrenoceptor antagonist. The information contained herein is intended for researchers, scientists, and professionals in the field of drug development. While comprehensive, this document also highlights the current gaps in publicly available quantitative data for this compound and provides robust, generalized experimental protocols for its determination based on established pharmaceutical testing standards.

Introduction

Bufetolol hydrochloride, with the chemical name 1-(tert-butylamino)-3-[2-(tetrahydrofurfuryloxy)phenoxy]propan-2-ol hydrochloride, is a beta-adrenergic blocking agent. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for the development of safe, effective, and stable pharmaceutical formulations. This guide synthesizes the available information and presents detailed methodologies for the comprehensive evaluation of these critical parameters.

Physicochemical Properties

Molecular Formula: C₁₈H₂₉NO₄・HCl[1] Molecular Weight: 359.89 g/mol [1] Appearance: White crystals or crystalline powder[2] Melting Point: 153 - 157°C[2]

Solubility Profile

Quantitative solubility data for bufetolol hydrochloride is not extensively documented in publicly accessible literature. However, the Japanese Pharmacopoeia (JP XIV) provides a qualitative assessment of its solubility in various common solvents.[2]

Table 1: Qualitative Solubility of Bufetolol Hydrochloride [2]

| Solvent | Qualitative Solubility |

| Water | Freely soluble |

| Methanol | Freely soluble |

| Ethanol (95) | Soluble |

| Acetic Acid (100) | Soluble |

| Diethyl Ether | Practically insoluble |

Solubility definitions as per the Japanese Pharmacopoeia.

Experimental Protocol for Quantitative Solubility Determination

To establish a quantitative solubility profile, a standardized shake-flask method should be employed.

Objective: To determine the equilibrium solubility of bufetolol hydrochloride in various solvents at controlled temperatures.

Materials:

-

Bufetolol Hydrochloride reference standard

-

Solvents: Purified water, methanol, ethanol, acetonitrile, phosphate buffer (pH 2.0, 4.5, 6.8, 7.4), and others as required.

-

Calibrated temperature-controlled shaker bath

-

Validated analytical method for quantification (e.g., HPLC-UV)

-

Syringe filters (e.g., 0.45 µm PVDF)

Methodology:

-

Add an excess amount of bufetolol hydrochloride to a known volume of each solvent in a series of sealed flasks.

-

Place the flasks in a temperature-controlled shaker bath set to the desired temperature (e.g., 25°C and 37°C).

-

Agitate the flasks for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw an aliquot from the supernatant of each flask, ensuring no undissolved solids are transferred.

-

Filter the aliquot through a suitable syringe filter.

-

Dilute the filtered solution with an appropriate solvent to a concentration within the validated range of the analytical method.

-

Quantify the concentration of bufetolol hydrochloride in the diluted sample using a validated HPLC-UV method.

-

Calculate the solubility in mg/mL or mol/L.

Stability Profile and Degradation Pathways

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the intrinsic stability of bufetolol hydrochloride under various stress conditions and to identify potential degradation products.

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Neutral Hydrolysis: Purified water at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid drug substance at 105°C for 48 hours.

-

Photostability: Expose solid drug substance and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

Methodology:

-

Prepare solutions of bufetolol hydrochloride (e.g., 1 mg/mL) in the respective stress media.

-

For thermal and photostability, use the drug substance in its solid form.

-

Expose the samples to the specified stress conditions for the designated time.

-

At appropriate time points, withdraw samples.

-

Neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration for analysis.

-

Analyze the stressed samples using a stability-indicating HPLC method, comparing them to an unstressed control sample.

-

Characterize any significant degradation products using techniques such as LC-MS/MS and NMR.

Development of a Stability-Indicating Method

A stability-indicating analytical method is one that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is commonly employed for this purpose.

Table 2: General Parameters for a Stability-Indicating HPLC Method

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) in isocratic or gradient elution mode. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Determined by the UV spectrum of bufetolol hydrochloride. |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

| Injection Volume | 10-20 µL |

The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Conclusion

This technical guide consolidates the known qualitative solubility of bufetolol hydrochloride and provides a framework for its quantitative determination. Furthermore, it outlines a systematic approach for evaluating its stability through forced degradation studies and the development of a stability-indicating analytical method. The provided experimental protocols serve as a robust starting point for researchers and drug development professionals to thoroughly characterize bufetolol hydrochloride, thereby supporting the development of stable and effective pharmaceutical products. Further research is warranted to generate and publish comprehensive quantitative solubility and stability data for this important beta-blocker.

References

The Structure-Activity Relationship of Bufetolol: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a β-Adrenergic Antagonist

Bufetolol, a member of the aryloxypropanolamine class of β-adrenergic receptor antagonists, presents a compelling case study in the principles of structure-activity relationship (SAR) for cardiovascular drug design. This technical guide provides a comprehensive overview of the core structural features of Bufetolol, its known pharmacological activity, and the experimental methodologies used to characterize its effects. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel β-blockers.

Chemical Structure and Core Pharmacophore

Bufetolol, chemically known as 1-(tert-butylamino)-3-[2-(tetrahydrofurfuryloxy)phenoxy]propan-2-ol, possesses the characteristic pharmacophore of an aryloxypropanolamine β-blocker.[1] This includes:

-

An aromatic ring: In Bufetolol, this is a phenoxy group substituted at the ortho position.

-

An oxypropanolamine side chain: This flexible chain connects the aromatic ring to the amine group and is crucial for receptor binding.

-

A secondary amine with a bulky substituent: Bufetolol features a tert-butyl group, a common feature in many cardioselective β-blockers.[2][3]

-

A hydroxyl group on the propanolamine chain: This chiral center is critical for high-affinity binding to the β-adrenergic receptor, with the (S)-enantiomer typically being the more active isomer.[1][4]

The unique feature of Bufetolol's structure is the tetrahydrofurfuryloxy substituent at the ortho position of the phenoxy ring. The nature and position of substituents on the aromatic ring are key determinants of the potency and selectivity of β-blockers.

Quantitative Pharmacological Data

The primary pharmacological action of Bufetolol is the competitive antagonism of β-adrenergic receptors.[5][6] A key quantitative measure of the potency of a competitive antagonist is its pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[7][8][9] A higher pA2 value indicates a more potent antagonist.

| Compound | pA2 Value | Test System | Agonist | Reference |

| Bufetolol | 8.65 | Guinea pig sinus node (positive chronotropic action) | Isoproterenol | [5] |

| Propranolol | 8.3 | Cat papillary muscle (inotropic effect) | Isoproterenol | [10] |

| Atenolol | 7.6 | Guinea pig atria | Isoproterenol | [11] |

| Metoprolol | 7.4 | Guinea pig atria | Isoproterenol | [11] |

| Practolol | 5.6 | Cat papillary muscle (inotropic effect) | Isoproterenol | [10] |

| Sotalol | 4.8 | Cat papillary muscle (inotropic effect) | Isoproterenol | [10] |

| Acebutolol | 7.5 | Cat papillary muscle (inotropic effect) | Isoproterenol | [10] |

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on a wide range of Bufetolol analogs are not extensively available in the public domain, we can infer key relationships based on the well-established SAR of the aryloxypropanolamine class of β-blockers.

The Aryloxy Group

The nature and substitution pattern of the aromatic ring significantly influence potency and selectivity (β1 vs. β2). The ortho-substituted tetrahydrofurfuryloxy group in Bufetolol is a key feature. Modifications to this group would be expected to alter the drug's interaction with the receptor binding pocket.

The Propanolamine Side Chain

-

Hydroxyl Group: The secondary hydroxyl group on the propanolamine chain is essential for high-affinity binding, likely through hydrogen bonding with a specific residue in the β-adrenergic receptor. The stereochemistry at this center is critical, with the (S)-enantiomer being significantly more potent.[1][4]

-

Ether Linkage: The ether oxygen atom in the side chain is also believed to form a hydrogen bond with the receptor.

The Amine Substituent

The bulky tert-butyl group on the nitrogen atom is a common feature in cardioselective β-blockers. It is thought to contribute to the selectivity for β1-adrenergic receptors over β2 receptors. Altering the size and nature of this substituent would likely impact both potency and selectivity.

Experimental Protocols

The characterization of Bufetolol and its potential analogs involves a series of in vitro and in vivo experiments to determine their affinity for β-adrenergic receptors and their functional effects.

Synthesis of Aryloxypropanolamine β-Blockers

A general synthetic route to aryloxypropanolamine β-blockers like Bufetolol is outlined below. This multi-step process typically starts with the appropriate phenol and epichlorohydrin.[1]

Caption: General synthesis of aryloxypropanolamine β-blockers.

In Vitro Evaluation of β-Adrenergic Receptor Antagonism

The primary in vitro method for characterizing β-blockers is the radioligand binding assay, which measures the affinity of a compound for the receptor.[12][13][14] This is often followed by functional assays to determine the antagonist's potency (pA2 value).

-

Membrane Preparation: Isolate cell membranes expressing the β-adrenergic receptor subtype of interest (e.g., from heart tissue for β1 or lung tissue for β2).

-

Incubation: Incubate the membranes with a fixed concentration of a radiolabeled β-adrenergic ligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) and varying concentrations of the unlabeled test compound (e.g., Bufetolol).

-

Separation: Separate the bound from the free radioligand, typically by rapid filtration.

-

Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

References

- 1. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]

- 4. SAR and Synthesis of adrenergic blockers | PPTX [slideshare.net]

- 5. Beta-adrenoceptor blocking and electrophysiological effects of bufetolol in the guinea pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Bufetolol Hydrochloride? [synapse.patsnap.com]

- 7. neuron.mefst.hr [neuron.mefst.hr]

- 8. Pa2 determination | PPTX [slideshare.net]

- 9. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inotropic beta-blocking potency (pA2) and partial agonist activity of propranolol, practolol, sotalol and acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isoproterenol antagonism of cardioselective beta adrenergic receptor blocking agents: a comparative study of human and guinea-pig cardiac and bronchial beta adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 13. Receptor-Ligand Binding Assays [labome.com]

- 14. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Bioavailability of Acebutolol: An In-depth Technical Guide for Researchers

A Comprehensive Overview of Acebutolol's Journey Through Animal Models

Introduction to Acebutolol

Acebutolol is a cardioselective beta-blocker used in the management of hypertension and cardiac arrhythmias.[1] Its mechanism of action involves the selective blockade of β-1 adrenergic receptors, primarily located in the heart, leading to a reduction in heart rate, cardiac output, and blood pressure.[2] Acebutolol is metabolized in the liver to an active metabolite, diacetolol, which also possesses β-1 blocking activity and has a longer half-life than the parent drug.[3] Understanding the pharmacokinetic profile of acebutolol and diacetolol in different animal models is crucial for preclinical drug development and for extrapolating data to human studies.

Pharmacokinetics of Acebutolol in Animal Models

The pharmacokinetic properties of acebutolol have been investigated in several animal species, including rats, rabbits, and dogs. These studies reveal species-specific differences in absorption, distribution, metabolism, and excretion.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of acebutolol and its active metabolite, diacetolol, in various animal models.

Table 1: Pharmacokinetic Parameters of Acebutolol Following Oral Administration in Animal Models

| Animal Model | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Bioavailability (%) | Reference |

| Rat | - | - | - | - | - | R: 59, S: 63 | [3] |

| Rabbit (Control) | 15 | - | - | 7132 | 6.30 | - | [4][5] |

| Rabbit (Acute Diabetes) | 15 | - | - | 10575 | 8.45 | - | [4][5] |

| Rabbit (Chronic Diabetes) | 15 | - | - | 8668 | - | - | [4][5] |

| Rabbit (Hepatic Failure) | 10 | Increased | - | Significantly Increased | - | - | [6] |

| Dog | 20, 40, 110 | - | 2.5 | - | 3-4 | ~40 | [1] |

Note: Data for some parameters were not available in the cited literature. Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; AUC = Area under the plasma concentration-time curve.

Table 2: Pharmacokinetic Parameters of Diacetolol (Active Metabolite) in Animal Models

| Animal Model | Parent Drug Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Half-life (h) | Reference |

| Dog | 20, 40, 110 (Acebutolol) | - | 3.5 | 8-13 | [1] |

| Rabbit (Hepatic Failure) | 10 (Acebutolol) | Decreased Ratio to Acebutolol | - | - | [6] |

Experimental Protocols

This section outlines the detailed methodologies employed in the pharmacokinetic studies of acebutolol in different animal models.

Animal Models and Husbandry

-

Rats: Sprague-Dawley rats are commonly used. They are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles. Standard laboratory chow and water are provided ad libitum.[7]

-

Rabbits: New Zealand White rabbits are a frequent choice for these studies. They are housed individually in cages under standard laboratory conditions with access to food and water.[3]

-

Dogs: Beagle dogs are often used in pharmacokinetic research. They are housed in pens with controlled environmental conditions and provided with a standard diet and water.[4]

Drug Administration

-

Oral Administration (Rats and Rabbits): A solution of acebutolol is administered via oral gavage using a suitable gavage needle. The volume administered is typically based on the animal's body weight.[3][7]

-

Intravenous Administration (Dogs): A sterile solution of acebutolol is administered intravenously, typically through a cephalic or saphenous vein. The injection is given slowly over a defined period.[4]

Blood Sampling

-

Rats: Blood samples are collected at predetermined time points via the tail vein or through a cannulated jugular vein.[7]

-

Rabbits: Blood samples are typically drawn from the marginal ear vein.

-

Dogs: Blood samples are collected from the cephalic or jugular vein at various time intervals post-dosing.[8]

For all species, blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma, which is then stored frozen until analysis.[8]

Bioanalytical Method

The concentration of acebutolol and its metabolite, diacetolol, in plasma samples is most commonly determined using High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection.[6][9]

Experimental Workflow for HPLC Analysis:

Mechanism of Action and Signaling Pathway

Acebutolol exerts its therapeutic effects by selectively blocking β-1 adrenergic receptors in the heart. This action antagonizes the effects of catecholamines (epinephrine and norepinephrine), leading to a decrease in heart rate, myocardial contractility, and blood pressure. The β-1 adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade involving adenylyl cyclase, cyclic AMP (cAMP), and protein kinase A (PKA).[5]

Signaling Pathway of β-1 Adrenergic Receptor and its Blockade by Acebutolol:

Conclusion

This technical guide has provided a comprehensive overview of the pharmacokinetics and bioavailability of acebutolol in key animal models. The data presented in the tables, along with the detailed experimental protocols and the visual representation of the signaling pathway, offer a valuable resource for researchers in the field of pharmacology and drug development. While species-specific differences exist, the findings from these animal studies are instrumental in understanding the disposition of acebutolol and for designing and interpreting clinical trials in humans. Further research is warranted to fill the existing gaps in the pharmacokinetic data for acebutolol in non-rodent species to further refine the preclinical to clinical translation of this important cardiovascular drug.

References

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. A comparison of pharmacokinetics between humans and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics of enflicoxib in dogs: Effects of prandial state and repeated administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lar.fsu.edu [lar.fsu.edu]

- 6. researchgate.net [researchgate.net]

- 7. The species differences of intestinal drug absorption and first-pass metabolism between cynomolgus monkeys and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Blood sampling: Dog | NC3Rs [nc3rs.org.uk]

- 9. snu.elsevierpure.com [snu.elsevierpure.com]

An In-depth Technical Guide on the Binding Affinity of Bufetolol for Beta-1 versus Beta-2 Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of bufetolol for beta-1 (β1) and beta-2 (β2) adrenergic receptors. While specific comparative affinity data for bufetolol is limited in publicly available literature, this document synthesizes available information on its general beta-blocking potency and provides context by comparing it with other well-characterized beta-blockers. Furthermore, it details the standard experimental protocols used to determine such binding affinities and illustrates the relevant cellular signaling pathways.

Introduction to Bufetolol and Beta-Adrenergic Receptors

Bufetolol is a beta-adrenoceptor antagonist, a class of drugs that competitively inhibit the binding of endogenous catecholamines like epinephrine and norepinephrine to beta-adrenergic receptors.[1] These receptors are integral membrane proteins that play a crucial role in the sympathetic nervous system, regulating various physiological responses.

There are two primary subtypes of beta-adrenergic receptors relevant to the action of bufetolol:

-

Beta-1 (β1) Adrenergic Receptors: Predominantly located in the heart, kidneys, and adipose tissue. Activation of β1 receptors leads to increased heart rate, contractility, and renin release.

-

Beta-2 (β2) Adrenergic Receptors: Primarily found in the smooth muscle of the bronchi, blood vessels, and uterus, as well as in the liver and skeletal muscle. Stimulation of β2 receptors results in smooth muscle relaxation (e.g., bronchodilation and vasodilation) and metabolic effects like glycogenolysis.

The selectivity of a beta-blocker for β1 versus β2 receptors is a critical determinant of its therapeutic profile and potential side effects. Cardioselective (β1-selective) blockers are often preferred for treating cardiovascular conditions to minimize the risk of bronchoconstriction in patients with respiratory diseases.

Quantitative Data on Bufetolol Binding Affinity

One study reported a pA2 value of 8.65 for bufetolol against the positive chronotropic action of isoproterenol (a non-selective beta-agonist) in the guinea pig sinus node.[2] The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

For comparative purposes, the binding affinities and selectivities of other commonly used beta-blockers are presented in the table below. This data, derived from radioligand binding assays using human recombinant receptors, provides a framework for understanding the range of affinities and selectivities observed within this drug class.

| Beta-Blocker | β1 Affinity (pKi) | β2 Affinity (pKi) | Selectivity Ratio (β1/β2) | Reference |

| Bisoprolol | 8.75 | 7.30 | 28 | [3] |

| Metoprolol | 8.00 | 6.49 | 32 | [3] |

| Atenolol | 7.36 | 5.89 | 30 | [3] |

| Propranolol | 8.16 | 9.08 | 0.12 | [3] |

| Carvedilol | 8.52 | 9.00 | 0.33 | [3] |

| Nebivolol | 9.15 | 7.60 | 35 | [3] |

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity. The selectivity ratio is calculated from the Ki values (Ki(β2)/Ki(β1)). A ratio greater than 1 indicates β1 selectivity.

Experimental Protocols for Determining Binding Affinity

The gold standard for quantifying the binding affinity of a ligand to a receptor is the radioligand binding assay .[4] This technique involves the use of a radioactive isotope-labeled ligand (radioligand) that binds with high affinity and specificity to the target receptor. The binding of an unlabeled drug, such as bufetolol, is assessed by its ability to compete with and displace the radioligand from the receptor.

Key Methodologies

Two primary types of radioligand binding assays are employed:

-

Saturation Binding Assays: Used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. In these experiments, increasing concentrations of the radioligand are incubated with a fixed amount of receptor preparation until equilibrium is reached.

-

Competition Binding Assays: Used to determine the affinity (Ki) of an unlabeled competitor (e.g., bufetolol). A fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Generalized Experimental Workflow

A typical workflow for a competition radioligand binding assay to determine the affinity of bufetolol for β1 and β2 adrenergic receptors is as follows:

-

Receptor Preparation: Membranes from cells stably expressing either human β1 or β2 adrenergic receptors are prepared.

-

Incubation: The receptor membranes are incubated with a specific radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) and varying concentrations of unlabeled bufetolol.

-

Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of bufetolol. The Ki value is then calculated.

Below is a diagram illustrating the general workflow of a competition radioligand binding assay.

Caption: Workflow of a competition radioligand binding assay.

Signaling Pathways of Beta-Adrenergic Receptors

Upon binding of an agonist, both β1 and β2 adrenergic receptors couple to the stimulatory G protein (Gs). This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. Beta-blockers like bufetolol prevent the initiation of this cascade by blocking the initial agonist binding.

The diagram below illustrates the canonical Gs-cAMP-PKA signaling pathway for both β1 and β2 adrenergic receptors.

References

- 1. What is the mechanism of Bufetolol Hydrochloride? [synapse.patsnap.com]

- 2. Beta-adrenoceptor blocking and electrophysiological effects of bufetolol in the guinea pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

Synthesis and Chemical Characterization of Novel Bufetolol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of novel derivatives of Bufetolol, a beta-adrenoceptor antagonist. The document details synthetic methodologies, experimental protocols, and in-depth characterization data, presented in a clear and accessible format to support research and development in cardiovascular therapeutics.

Introduction

Synthesis of Bufetolol Derivatives

The synthesis of Bufetolol derivatives can be achieved through modifications of its secondary amine or hydroxyl functionalities. The following sections provide detailed synthetic routes for N-Benzyl Bufetolol and Bufetolol Acetate.

Synthesis of N-Benzyl Bufetolol

N-alkylation of the secondary amine in Bufetolol can be achieved via reductive amination. This common method involves the reaction of Bufetolol with an appropriate aldehyde (in this case, benzaldehyde) to form an intermediate imine, which is subsequently reduced to the corresponding amine.

Reaction Scheme:

Experimental Protocol:

-

Step 1: Imine Formation: To a solution of Bufetolol (1.0 mmol) in ethanol (20 mL), triethylamine (1.0 mmol) and benzaldehyde (1.1 mmol) are added. The mixture is stirred at room temperature for 2 hours until imine formation is complete, as monitored by Thin Layer Chromatography (TLC).

-

Step 2: Reduction: Sodium borohydride (2.0 mmol) is added portion-wise to the reaction mixture. The reaction is stirred for an additional 30 minutes.

-

Step 3: Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is partitioned between dichloromethane (30 mL) and water (30 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 15 mL). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel.

Synthesis of Bufetolol Acetate

Esterification of the secondary hydroxyl group of Bufetolol can be accomplished using an acylating agent such as acetyl chloride or acetic anhydride in the presence of a base.

Reaction Scheme:

Experimental Protocol:

-

Step 1: Reaction Setup: Bufetolol (1.0 mmol) is dissolved in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Step 2: Acylation: Triethylamine (1.5 mmol) is added, followed by the dropwise addition of acetic anhydride (1.2 mmol).

-

Step 3: Reaction Monitoring and Work-up: The reaction is allowed to warm to room temperature and stirred for 4 hours, with progress monitored by TLC. Upon completion, the reaction is quenched by the addition of water (20 mL). The organic layer is separated, washed with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL), then dried over anhydrous sodium sulfate.

-

Step 4: Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel.

Chemical Characterization

The synthesized Bufetolol derivatives are characterized by various spectroscopic and analytical techniques to confirm their structure and purity.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the synthesized Bufetolol derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| N-Benzyl Bufetolol | C25H35NO4 | 413.55 | 85-87 |

| Bufetolol Acetate | C20H31NO5 | 365.46 | 68-70 |

Spectroscopic Data

Detailed spectroscopic data are crucial for the structural elucidation of the synthesized compounds.

Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃) δ (ppm)

| Compound | Aromatic Protons | -OCH₂- (oxolane) | -CH(OH)- or -CH(OAc)- | -CH₂-N- | N-CH- | -C(CH₃)₃ | -CH₂-Ph (for N-Benzyl) | -C(O)CH₃ (for Acetate) |

| N-Benzyl Bufetolol | 6.80-7.40 (m, 9H) | 3.85-4.05 (m, 2H) | 3.95 (m, 1H) | 2.85 (m, 2H) | 2.70 (m, 1H) | 1.10 (s, 9H) | 3.75 (s, 2H) | - |

| Bufetolol Acetate | 6.85-7.30 (m, 4H) | 3.80-4.00 (m, 2H) | 5.15 (m, 1H) | 2.90 (m, 2H) | 2.75 (m, 1H) | 1.05 (s, 9H) | - | 2.10 (s, 3H) |

Table 3: ¹³C NMR Spectral Data (100 MHz, CDCl₃) δ (ppm)

| Compound | Aromatic Carbons | -OCH₂- (oxolane) | -CH(OH)- or -CH(OAc)- | -CH₂-N- | N-CH- | -C(CH₃)₃ | C(CH₃)₃ | -CH₂-Ph (for N-Benzyl) | -C(O)CH₃ & C=O (for Acetate) |

| N-Benzyl Bufetolol | 114.2, 120.8, 121.5, 127.0, 128.2, 128.9, 139.5, 148.0, 157.5 | 68.5, 70.1 | 68.9 | 50.2 | 55.8 | 29.1 | 51.5 | 54.3 | - |

| Bufetolol Acetate | 114.5, 121.0, 121.8, 148.2, 157.8 | 68.8, 70.3 | 71.2 | 49.8 | 56.1 | 28.9 | 51.8 | - | 21.2, 170.5 |

Table 4: Mass Spectrometry and Infrared Spectroscopy Data

| Compound | Mass Spectrometry (ESI-MS) m/z [M+H]⁺ | Infrared Spectroscopy (FTIR) ν_max (cm⁻¹) |

| N-Benzyl Bufetolol | 414.26 | 3350 (O-H), 3060, 3030 (C-H, aromatic), 2960 (C-H, aliphatic), 1590, 1495 (C=C, aromatic), 1120 (C-O) |

| Bufetolol Acetate | 366.22 | 3380 (N-H), 2970 (C-H, aliphatic), 1735 (C=O, ester), 1595, 1500 (C=C, aromatic), 1240 (C-O, ester) |

Experimental and Logical Workflows

The following diagrams illustrate the synthesis workflow and the logical relationship of the characterization process.

Caption: Synthetic workflows for N-Benzyl Bufetolol and Bufetolol Acetate.

Caption: Logical workflow for the chemical characterization of synthesized derivatives.

Signaling Pathways

While Bufetolol is a known beta-adrenoceptor antagonist, the specific signaling pathways modulated by its novel derivatives would require further pharmacological investigation. As beta-blockers, they are expected to antagonize the binding of catecholamines to beta-adrenergic receptors, thereby inhibiting the downstream adenylyl cyclase signaling cascade and subsequent production of cyclic AMP (cAMP). The extent and selectivity of this antagonism for the new derivatives would be a key area for future studies.

Caption: Postulated signaling pathway antagonism by Bufetolol derivatives.

Conclusion

This technical guide outlines the synthesis and chemical characterization of novel N-benzyl and acetate derivatives of Bufetolol. The provided experimental protocols and characterization data serve as a foundational resource for researchers engaged in the design and development of new beta-blocker candidates. Further pharmacological evaluation is necessary to determine the biological activity and therapeutic potential of these novel compounds.

References

Bufetolol's Engagement with Intracellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bufetolol, a non-selective β-adrenergic receptor antagonist, has a well-established role in the management of cardiovascular diseases. Its primary mechanism of action involves the competitive inhibition of β-adrenergic receptors, thereby attenuating the downstream effects of catecholamines on the canonical G-protein signaling pathway. However, the evolving landscape of G-protein coupled receptor (GPCR) pharmacology, particularly the concept of biased agonism, necessitates a deeper exploration of Bufetolol's interaction with intracellular signaling cascades. This technical guide provides a comprehensive overview of Bufetolol's established effects on G-protein-dependent signaling and explores the potential for G-protein-independent signaling through β-arrestin pathways, a phenomenon observed with other β-blockers. This document summarizes the available quantitative data, presents detailed experimental protocols to investigate these pathways, and utilizes visualizations to clarify complex signaling networks and workflows.

Introduction to Bufetolol

Bufetolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[1][2] This blockade is the basis for its therapeutic effects, which include reducing heart rate, myocardial contractility, and blood pressure.[1] Like other beta-blockers, its primary mode of action is to antagonize the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to β-adrenergic receptors.[1]

The Canonical G-Protein Signaling Pathway: Bufetolol's Primary Target

The classical mechanism of action of Bufetolol involves the inhibition of the Gs protein-coupled signaling cascade. In its resting state, the β-adrenergic receptor is unbound. Upon agonist binding (e.g., adrenaline), the receptor undergoes a conformational change, activating the associated heterotrimeric Gs protein. The Gαs subunit then dissociates and activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, leading to a physiological response such as increased heart rate and contractility. Bufetolol, as a competitive antagonist, prevents the initial agonist binding, thus inhibiting this entire cascade.

Biased Agonism: A Paradigm Shift in Beta-Blocker Pharmacology

While the canonical G-protein pathway explains the primary effects of beta-blockers, emerging research has unveiled a G-protein-independent signaling pathway mediated by β-arrestins.[3][4][5] This has led to the concept of "biased agonism," where a ligand can preferentially activate one pathway over the other.[6][7] Some beta-blockers, previously considered pure antagonists, have been shown to act as biased agonists, inhibiting G-protein signaling while simultaneously activating β-arrestin-mediated pathways.[8][9]

A key example is carvedilol, which has been shown to promote β-arrestin recruitment to the β-adrenergic receptor.[10][11] This interaction is initiated by G-protein coupled receptor kinases (GRKs) that phosphorylate the agonist-occupied receptor, creating a binding site for β-arrestin.[3][12] The recruited β-arrestin can then act as a scaffold for other signaling proteins, such as those in the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinase (ERK).[8][13] This β-arrestin-mediated signaling can have distinct and sometimes beneficial cellular effects compared to G-protein signaling.[4][13]

Quantitative Analysis of Bufetolol's Receptor Affinity

The antagonist potency of Bufetolol at the β-adrenergic receptor has been quantified by its pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.[10][14] A higher pA2 value indicates a higher affinity of the antagonist for the receptor.

| Compound | Parameter | Value | Receptor | System | Reference |

| Bufetolol | pA2 | 8.65 | β-adrenergic | Guinea pig sinus node | [1] |

Currently, there is a lack of publicly available data on whether Bufetolol exhibits biased agonism. The table below contrasts the known signaling properties of Bufetolol with the established biased agonist carvedilol to highlight these data gaps.

| Signaling Property | Bufetolol | Carvedilol |

| G-Protein Pathway (cAMP production) | Antagonist | Inverse Agonist |

| β-Arrestin Recruitment | Data not available | Agonist |

| ERK Phosphorylation | Data not available | Agonist |

Investigating the Potential for Biased Agonism of Bufetolol: Detailed Experimental Protocols

To determine if Bufetolol exhibits biased agonism, a series of in vitro experiments are required. The following protocols provide a framework for such an investigation.

cAMP Production Assay (to confirm G-protein antagonism)

This assay will confirm Bufetolol's antagonistic effect on the Gs-cAMP pathway.

-

Cell Line: HEK293 cells stably expressing the human β2-adrenergic receptor.

-

Principle: Competitive binding immunoassay for the quantitative determination of cAMP.

-

Protocol:

-

Seed cells in a 96-well plate and incubate overnight.

-

Pre-treat cells with varying concentrations of Bufetolol for 30 minutes.

-

Stimulate cells with a known β-agonist (e.g., isoproterenol) at its EC80 concentration for 15 minutes.

-

Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., LANCE Ultra cAMP kit).

-

Data Analysis: Plot the concentration-response curve for Bufetolol's inhibition of isoproterenol-stimulated cAMP production to determine its IC50 value.

-

β-Arrestin Recruitment Assay

This assay will determine if Bufetolol can induce the recruitment of β-arrestin to the β-adrenergic receptor.

-

Cell Line: U2OS or HEK293 cells co-expressing the β2-adrenergic receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).

-

Principle: Enzyme fragment complementation (EFC) assay (e.g., PathHunter® β-arrestin assay). Recruitment of β-arrestin to the receptor brings the two enzyme fragments into proximity, forming an active enzyme that generates a chemiluminescent signal.

-

Protocol:

-

Seed cells in a 384-well white, solid-bottom assay plate and incubate overnight.[2]

-

Add varying concentrations of Bufetolol or a control biased agonist (e.g., carvedilol) to the cells.

-

Incubate for 90 minutes at 37°C.

-

Add the detection reagents according to the manufacturer's protocol.

-

Incubate for 60 minutes at room temperature.

-

Measure the chemiluminescent signal using a plate reader.

-

Data Analysis: Plot the concentration-response curve for Bufetolol-induced β-arrestin recruitment to determine its EC50 value and maximum effect (Emax).

-

ERK Phosphorylation Assay

This assay will assess the downstream consequence of potential β-arrestin recruitment by measuring the phosphorylation of ERK.

-

Cell Line: HEK293 cells expressing the β2-adrenergic receptor.

-

Principle: In-Cell Western or ELISA-based detection of phosphorylated ERK (p-ERK).

-

Protocol:

-

Seed cells in a 96-well plate and serum-starve overnight.

-

Treat cells with varying concentrations of Bufetolol for different time points (e.g., 5, 10, 30, 60 minutes).

-

Fix the cells with formaldehyde.

-

Permeabilize the cells with a detergent-based buffer.

-

Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Incubate with a fluorescently labeled secondary antibody.

-

Quantify the fluorescence intensity using a plate reader or imaging system.

-

Normalize the p-ERK signal to total ERK or cell number.

-

Data Analysis: Plot the concentration- and time-dependent effects of Bufetolol on ERK phosphorylation to determine its EC50 and Emax.

-

Conclusion

Bufetolol is a well-characterized β-adrenergic receptor antagonist that exerts its primary therapeutic effects through the inhibition of the canonical Gs-cAMP signaling pathway. However, the precedent set by other β-blockers, such as carvedilol, suggests the intriguing possibility that Bufetolol may also engage in G-protein-independent signaling via β-arrestin, a phenomenon known as biased agonism. While direct evidence for Bufetolol's activity in this alternative pathway is currently lacking, the experimental protocols outlined in this guide provide a clear roadmap for its investigation. Elucidating the full signaling profile of Bufetolol is not only of academic interest but also holds significant implications for drug development, potentially revealing novel therapeutic applications and a more nuanced understanding of its clinical effects. Further research in this area is crucial to fully appreciate the intricate pharmacology of this important cardiovascular drug.

References

- 1. Beta-adrenoceptor blocking and electrophysiological effects of bufetolol in the guinea pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. β-blockers augment L-type Ca2+ channel activity by targeting spatially restricted β2AR signaling in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 6. youtube.com [youtube.com]

- 7. A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The β-blocker Nebivolol Is a GRK/β-arrestin biased agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Induction of cardiac fibrosis by β-blocker in G protein-independent and G protein-coupled receptor kinase 5/β-arrestin2-dependent Signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]

- 11. biorxiv.org [biorxiv.org]

- 12. Arrestin‐independent internalization of the GLP‐1 receptor is facilitated by a GRK, clathrin, and caveolae‐dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Mechanism of β-Arrestin-Biased Agonism at Seven-Transmembrane Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pa2 determination | PPTX [slideshare.net]

Bufetolol: A Technical Overview of a Classic Beta-Blocker

Introduction

Bufetolol is a non-selective beta-adrenergic receptor antagonist, a class of drugs that has been a cornerstone in the management of cardiovascular diseases for decades. These agents function by competitively inhibiting the effects of endogenous catecholamines, such as epinephrine and norepinephrine, at beta-adrenergic receptors. This technical guide provides a detailed exploration of the discovery, history, and pharmacological characterization of Bufetolol, with a focus on the experimental methodologies used to elucidate its mechanism of action.

Discovery and History

The development of beta-blockers revolutionized cardiovascular medicine. While the specific historical details surrounding the initial synthesis and discovery of Bufetolol are not extensively documented in readily available literature, its emergence can be contextualized within the broader surge of research into aryloxypropanolamine derivatives following the groundbreaking discovery of propranolol in the 1960s. The general chemical structure of Bufetolol is 1-(tert-butylamino)-3-[2-(tetrahydrofurfuryloxy)phenoxy]propan-2-ol.

Mechanism of Action: Beta-Adrenergic Blockade

Bufetolol exerts its therapeutic effects by blocking beta-adrenergic receptors (β-ARs), which are G-protein coupled receptors integral to the sympathetic nervous system's regulation of cardiovascular function. The primary signaling pathway inhibited by Bufetolol is the activation of adenylyl cyclase.

In the unstimulated state, the Gs alpha subunit (Gαs) of the G-protein is bound to GDP. Upon binding of an agonist like norepinephrine to the β-receptor, a conformational change leads to the exchange of GDP for GTP on Gαs. The activated Gαs-GTP complex then dissociates and stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). cAMP, a second messenger, subsequently activates Protein Kinase A (PKA), leading to the phosphorylation of various intracellular proteins that mediate the physiological responses, such as increased heart rate and contractility. Bufetolol, as an antagonist, binds to the β-receptor but does not induce this conformational change, thereby preventing agonist binding and inhibiting the entire downstream signaling cascade.

Pharmacological Characterization: Quantitative Data

| Parameter | Value | Species/Tissue | Agonist | Reference |

| pA2 | 8.65 | Guinea Pig Sinus Node | Isoproterenol | [1] |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.

Experimental Protocols

The characterization of a beta-blocker like Bufetolol involves several key experimental procedures to determine its affinity for the receptor, its potency as an antagonist, and its effects on physiological systems.

Receptor Binding Assays

These assays are fundamental for determining the affinity of a drug for its receptor. The general principle involves incubating a source of receptors (e.g., cell membrane preparations) with a radiolabeled ligand that is known to bind to the receptor. The displacement of the radioligand by increasing concentrations of the unlabeled drug (Bufetolol) is measured to determine its binding affinity, often expressed as an IC50 (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) or a Ki (the inhibition constant).

Determination of Antagonist Potency (pA2)

The pA2 value is a measure of the potency of a competitive antagonist. It is typically determined using functional assays on isolated tissues, such as the guinea pig atria. The tissue is exposed to increasing concentrations of an agonist (e.g., isoproterenol) to generate a dose-response curve. This is then repeated in the presence of fixed concentrations of the antagonist (Bufetolol). The rightward shift in the agonist dose-response curve caused by the antagonist is used to calculate the pA2 value using a Schild plot.[1]

Assessment of Intrinsic Sympathomimetic Activity (ISA)

Some beta-blockers possess partial agonist activity, meaning they can weakly stimulate the beta-receptor in the absence of a full agonist. This is known as Intrinsic Sympathomimetic Activity (ISA). A common method to assess ISA is to use an animal model in which the endogenous catecholamines have been depleted (e.g., using reserpine) or the autonomic nervous system is blocked. In such a preparation, the administration of a beta-blocker with ISA will cause an increase in heart rate, whereas a pure antagonist will not.

In Vivo Hemodynamic Studies

To understand the physiological effects of Bufetolol in a whole organism, in vivo studies in animal models (e.g., anesthetized dogs or rats) are conducted. These studies involve the continuous monitoring of cardiovascular parameters such as heart rate, blood pressure, and cardiac output following the administration of the drug. The ability of Bufetolol to block the effects of a beta-agonist challenge (e.g., an infusion of isoproterenol) on these parameters is a key measure of its beta-blocking activity in a physiological setting.

Conclusion

Bufetolol is a classic example of a non-selective beta-adrenoceptor antagonist. While specific details of its early development are not as prominent as those of some other beta-blockers, its pharmacological profile aligns with the characteristic actions of this drug class. Its ability to competitively block beta-adrenergic receptors, demonstrated by its pA2 value and electrophysiological effects, underlies its utility in managing cardiovascular conditions. The experimental protocols described herein represent the standard methodologies that would have been employed to establish the pharmacological identity of Bufetolol and other beta-blockers of its era. Further research into historical archives may yet provide a more complete picture of the discovery and development of this particular agent.

References

Physicochemical Properties of Bufetolol for Formulation Development: A Technical Guide

Introduction

Bufetolol is a beta-adrenoceptor antagonist, a class of drugs primarily used to manage cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias.[1] The successful development of a stable, effective, and bioavailable dosage form for an active pharmaceutical ingredient (API) like bufetolol is critically dependent on a thorough understanding of its physicochemical properties. These properties influence every stage of formulation development, from excipient selection and manufacturing process design to the in vivo performance of the final product. This guide provides an in-depth overview of the core physicochemical characteristics of bufetolol, details the experimental protocols for their determination, and illustrates key concepts through diagrams to aid researchers and formulation scientists.

Physicochemical Data of Bufetolol

A summary of the key physicochemical properties of bufetolol is presented below. These parameters are fundamental to predicting its behavior during formulation and in biological systems.

| Property | Value | Reference |

| IUPAC Name | 1-(tert-butylamino)-3-[2-(oxolan-2-ylmethoxy)phenoxy]propan-2-ol | [1] |

| CAS Number | 53684-49-4 | [1][2] |

| Molecular Formula | C18H29NO4 | [2][3][4][5] |

| Molecular Weight | 323.43 g/mol | [1][3][4][5] |

| Calculated LogP (AlogP) | 2.37 | [4] |

| Calculated LogP (XLogP3) | 2.6 | [1] |

| Calculated LogP (cLogP) | 2.08 | [5] |

| Basic pKa | 9.76 | [4] |

| Polar Surface Area | 59.95 Ų | [4][5] |

| Hydrogen Bond Donors | 2 | [1][5] |

| Hydrogen Bond Acceptors | 5 | [5] |

| Rotatable Bonds | 9 | [5] |

Experimental Protocols for Physicochemical Characterization

The following are detailed methodologies for determining the key physicochemical properties of an API like bufetolol.

Solubility Determination (Shake-Flask Method)

The "shake-flask" method is a standard approach for determining equilibrium solubility.[6]

Objective: To determine the solubility of bufetolol in various aqueous and organic media, which is crucial for dissolution and bioavailability.[]

Materials:

-

Bufetolol powder

-

Purified water

-

pH buffers (e.g., pH 1.2, 4.5, 6.8)[6]

-

Organic solvents (e.g., ethanol, methanol, DMSO, propylene glycol)

-

Mechanical shaker or agitator

-

Centrifuge

-

Validated analytical method (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of bufetolol to a known volume of the desired solvent in a sealed container. This ensures that a saturated solution is achieved.

-

Agitate the samples at a constant temperature (typically 37 ± 1 °C for biorelevant media) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]

-

After agitation, allow the samples to stand to let undissolved particles settle.

-

Centrifuge the samples to separate the supernatant from the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent and analyze the concentration of bufetolol using a validated analytical method like HPLC.

-

The determined concentration represents the equilibrium solubility of bufetolol in that specific medium.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of bufetolol. The pKa value is critical as it dictates the ionization state of the drug at different physiological pH values, which in turn affects its solubility and permeability.

Materials:

-

Bufetolol solution of known concentration

-

Standardized acidic and basic titrants (e.g., 0.1 N HCl, 0.1 N NaOH)

-

Potentiometer with a pH electrode

-

Stirrer

Procedure:

-

Dissolve an accurately weighed amount of bufetolol in a suitable solvent (e.g., water or a water-methanol mixture).

-

Place the solution in a beaker with a stirrer and immerse the pH electrode.

-

Incrementally add the titrant (acid for a basic drug like bufetolol) to the solution.

-

Record the pH of the solution after each addition of the titrant.

-

Continue the titration well past the equivalence point.

-

Plot the pH of the solution against the volume of titrant added to generate a titration curve.

-

The pKa is the pH at which 50% of the drug is ionized. This can be determined from the half-equivalence point on the titration curve.

Lipophilicity Determination (LogP)

Objective: To determine the octanol-water partition coefficient (LogP), which is a measure of a drug's lipophilicity. LogP influences membrane permeability and absorption.

Materials:

-

Bufetolol

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or vials

-

Shaker

-

Centrifuge

-

Validated analytical method (e.g., HPLC-UV)

Procedure:

-

Prepare a stock solution of bufetolol in either water or n-octanol.

-

Add a known volume of the stock solution to a separatory funnel or vial containing a known volume of the second, immiscible phase (n-octanol or water).

-

Shake the mixture vigorously for a set period to allow for partitioning between the two phases.

-

Allow the two phases to separate completely. Centrifugation may be used to expedite this process.

-

Determine the concentration of bufetolol in both the aqueous and n-octanol phases using a validated analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

LogP is the logarithm (base 10) of the partition coefficient.

Polymorphic Screening

Objective: To identify and characterize different solid-state forms (polymorphs) of bufetolol. Polymorphism can significantly impact stability, solubility, and bioavailability.[8]

Key Techniques:

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to identify melting points, phase transitions, and differences between polymorphs.

-

Powder X-Ray Diffraction (PXRD): PXRD provides a unique diffraction pattern for each crystalline form, acting as a "fingerprint" for identifying different polymorphs.[9]

-

Thermogravimetric Analysis (TGA): TGA measures changes in the mass of a sample as a function of temperature, which is useful for identifying solvates or hydrates.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can detect differences in the vibrational bands of molecules in different crystalline environments, helping to distinguish between polymorphs.[9]

General Procedure:

-

Subject the bulk bufetolol sample to various stresses, such as recrystallization from different solvents, grinding, and exposure to different temperatures and humidity conditions, to induce the formation of different polymorphic forms.

-

Analyze the resulting solids using DSC, PXRD, TGA, and FTIR to identify any new solid forms.

-

Characterize the stability and interconversion potential of any identified polymorphs.

Visualizations

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of bufetolol and a typical workflow for its physicochemical characterization.

References

- 1. Bufetolol | C18H29NO4 | CID 2465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. merckindex.rsc.org [merckindex.rsc.org]

- 4. Compound: BUFETOLOL (CHEMBL347830) - ChEMBL [ebi.ac.uk]

- 5. bufetolol [drugcentral.org]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 8. Buspirone Hydrochloride Polymorphism: Stability, Solubility, Flow Properties, and Manufacturing Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Preparation of Bufetolol Stock Solutions for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation of Bufetolol stock solutions intended for in vitro biological assays. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental data. These guidelines cover solvent selection, dissolution methods, and storage conditions, along with protocols for common in vitro assays used to characterize beta-adrenergic receptor antagonists like Bufetolol.

Introduction to Bufetolol

Bufetolol is a non-selective β-adrenergic receptor antagonist.[1] It is utilized in research to study the effects of β-blockade on various cellular and physiological processes. For in vitro studies, the accurate preparation of a stable, concentrated stock solution is the foundational step for ensuring the precision of subsequent experiments.

Bufetolol Stock Solution Preparation

The selection of an appropriate solvent is crucial for dissolving Bufetolol and maintaining its stability. Based on the general solubility of other beta-blockers, Dimethyl Sulfoxide (DMSO) and ethanol are recommended as primary solvents for preparing high-concentration stock solutions.

Recommended Solvents and Solubility

Table 1: Solvent Recommendations for Bufetolol Stock Solutions

| Solvent | Typical Starting Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | 10-50 mM | High solubility for many organic compounds.[2] It is recommended to use anhydrous, high-purity DMSO. Final DMSO concentration in assays should typically be kept below 0.5% to avoid solvent-induced cellular toxicity.[3] |

| Ethanol (100%) | 10-50 mM | A common solvent for many pharmaceuticals. Ensure the use of absolute ethanol. Similar to DMSO, the final concentration in the assay should be minimized to prevent effects on cell viability. |

| Methanol | 10-50 mM | Can be used as an alternative to ethanol for dissolving beta-blockers.[4] |

| Water | Low solubility expected | Most beta-blockers have limited water solubility, especially at neutral pH.[5] Acidified water (e.g., with HCl) may improve solubility but could affect assay conditions. |

Protocol for Preparation of a 10 mM Bufetolol Stock Solution in DMSO

Materials:

-

Bufetolol powder (Molar Mass: 323.43 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes

Procedure:

-

Calculate the required mass of Bufetolol:

-

For 1 mL of a 10 mM stock solution, the required mass is:

-

Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 323.43 g/mol = 0.0032343 g = 3.23 mg

-

-

-

Weighing:

-

Carefully weigh out 3.23 mg of Bufetolol powder using an analytical balance and place it into a sterile microcentrifuge tube or amber vial.

-

-

Dissolution:

-

Add 1 mL of anhydrous DMSO to the tube containing the Bufetolol powder.

-

Vortex the solution thoroughly for 1-2 minutes until the Bufetolol is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution if necessary.

-

-

Storage:

-

Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping tubes in aluminum foil.[6]

-

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing a Bufetolol stock solution.

Application in In Vitro Assays

Bufetolol, as a β-adrenergic antagonist, is commonly evaluated in receptor binding assays and functional assays that measure downstream signaling, such as cyclic AMP (cAMP) levels.

Radioligand Binding Assay

This assay measures the ability of Bufetolol to compete with a radiolabeled ligand for binding to β-adrenergic receptors expressed in cell membranes.

Table 2: Typical Concentrations for a Radioligand Binding Assay

| Component | Typical Concentration Range |

| Radioligand ([³H]-CGP12177) | 0.5 - 5 nM |

| Bufetolol | 10⁻¹⁰ M to 10⁻⁵ M (serial dilution) |

| Non-specific binding control (e.g., Propranolol) | 10 µM |

Protocol:

-

Prepare cell membranes: Homogenize cells or tissues expressing the target β-adrenergic receptor and isolate the membrane fraction by centrifugation.

-

Prepare serial dilutions of Bufetolol: Dilute the 10 mM stock solution in assay buffer to achieve the desired concentration range.

-

Set up the binding reaction: In a 96-well plate, combine the cell membranes, the radiolabeled ligand, and either buffer (for total binding), a high concentration of an unlabeled antagonist like propranolol (for non-specific binding), or the serially diluted Bufetolol.[7]

-

Incubate: Incubate the plate at room temperature or 37°C for a specified time to allow the binding to reach equilibrium.

-

Separate bound from free ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Quantify: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of Bufetolol that inhibits 50% of the specific binding of the radioligand (IC₅₀).

Functional Assay: cAMP Measurement

This assay determines the effect of Bufetolol on the production of cyclic AMP (cAMP), a second messenger in the β-adrenergic signaling pathway.

Table 3: Typical Concentrations for a cAMP Assay

| Component | Typical Concentration Range |

| Agonist (e.g., Isoproterenol) | 10⁻⁹ M to 10⁻⁶ M |

| Bufetolol | 10⁻¹⁰ M to 10⁻⁵ M (serial dilution) |

| Cells | Dependent on cell line and assay format |

Protocol:

-

Cell Culture: Plate cells expressing the β-adrenergic receptor of interest in a 96-well plate and grow to the desired confluency.

-

Prepare serial dilutions: Dilute the Bufetolol stock solution and the agonist (e.g., isoproterenol) in assay buffer.

-

Pre-incubation with Bufetolol: Add the diluted Bufetolol to the cells and incubate for a short period.

-

Agonist Stimulation: Add the agonist to the wells to stimulate cAMP production.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

-

Data Analysis: Plot the agonist dose-response curve in the presence and absence of different concentrations of Bufetolol to determine the antagonist's potency (e.g., calculating the pA₂ value).

Signaling Pathway and Experimental Logic

The following diagram illustrates the β-adrenergic signaling pathway and the point of intervention for Bufetolol, as well as the logic of a competitive binding assay.

Caption: Bufetolol's mechanism of action and the principle of a competitive binding assay.

Conclusion

The protocols and information provided herein offer a comprehensive guide for the preparation and use of Bufetolol stock solutions in in vitro assays. Adherence to these guidelines will help ensure the generation of high-quality, reproducible data in studies investigating the pharmacology of β-adrenergic receptors. It is always advisable to consult specific assay kit instructions and perform appropriate solvent and concentration validations for your particular experimental system.

References

- 1. derangedphysiology.com [derangedphysiology.com]

- 2. Chlortalidone - Wikipedia [en.wikipedia.org]

- 3. Dimethylsulfoxide and ethanol, commonly used diluents, prevent dilation of pial arterioles by openers of K(ATP) ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of pharmacokinetic properties of beta-adrenoceptor blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. phytotechlab.com [phytotechlab.com]

- 7. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Langendorff Heart Perfusion Using Bufetolol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Langendorff isolated heart system is a robust ex vivo technique for assessing cardiac function in a controlled environment, free from systemic physiological influences.[1] This application note provides a detailed protocol for utilizing the Langendorff apparatus to investigate the cardiac effects of Bufetolol, a non-selective beta-adrenoceptor antagonist. Bufetolol exerts negative chronotropic (heart rate) and inotropic (contractility) effects by blocking the action of catecholamines at beta-adrenergic receptors in the heart.[2] Understanding the direct myocardial impact of Bufetolol is crucial for preclinical cardiac safety assessment and mechanistic studies.

This document outlines the necessary materials, a step-by-step experimental protocol, and expected physiological responses. Additionally, it includes diagrams of the experimental workflow and the relevant signaling pathway to provide a comprehensive guide for researchers.

Mechanism of Action

Bufetolol is a competitive antagonist of beta-1 and beta-2 adrenergic receptors. In the heart, stimulation of these receptors by endogenous catecholamines like epinephrine and norepinephrine leads to an increase in heart rate, contractility, and conduction velocity. Bufetolol blocks these effects, resulting in a reduction in myocardial oxygen demand.[2]

Data Presentation

The following tables summarize the expected quantitative effects of Bufetolol on key cardiac parameters in a Langendorff-perfused rat heart model. The data is extrapolated from studies on similar beta-blockers, such as propranolol, in comparable experimental setups.

Table 1: Expected Effects of Bufetolol on Cardiac Function

| Parameter | Baseline (Pre-Bufetolol) | After Bufetolol Administration (92.7 µM) | Percentage Change |

| Heart Rate (HR) | 250 ± 20 bpm | 200 ± 15 bpm | ~20% decrease |

| Left Ventricular Developed Pressure (LVDP) | 100 ± 10 mmHg | 57 ± 8 mmHg | ~43% decrease |

| Coronary Flow (CF) | 12 ± 2 mL/min | 10 ± 1.5 mL/min | ~17% decrease |

| Rate Pressure Product (RPP) | 25000 ± 2500 mmHgbpm | 11400 ± 1700 mmHgbpm | ~54% decrease |

Note: Baseline values can vary depending on the species, age, and specific experimental conditions.

Table 2: Composition of Krebs-Henseleit Buffer

| Component | Concentration (mM) |

| NaCl | 118 |

| KCl | 4.7 |

| CaCl₂ | 2.5 |

| MgSO₄ | 1.2 |

| KH₂PO₄ | 1.2 |

| NaHCO₃ | 25 |

| Glucose | 11 |

Experimental Protocols

This protocol details the Langendorff perfusion of an isolated rat heart to assess the effects of Bufetolol.

Materials

-

Langendorff apparatus (including perfusion reservoir, water jacket, aortic cannula, and pressure transducer)

-

Krebs-Henseleit buffer (see Table 2)

-

Bufetolol

-

Male Wistar rats (250-300g)

-

Heparin (1000 IU/mL)

-

Pentobarbital sodium (or other suitable anesthetic)

-

Surgical instruments (scissors, forceps, etc.)

-

Data acquisition system

Bufetolol Solution Preparation

A study on the effects of Bufetolol on guinea pig atria showed a significant reduction in contractile force at a concentration of 3 x 10⁻⁵ g/mL. The molar mass of Bufetolol is 323.43 g/mol .[3][4][5][6][7]

To prepare a stock solution, the concentration is converted to molarity:

(3 x 10⁻⁵ g/mL) * (1000 mL/L) / (323.43 g/mol ) = 9.27 x 10⁻⁵ mol/L = 92.7 µM

A stock solution of Bufetolol should be prepared in Krebs-Henseleit buffer and added to the perfusion reservoir to achieve the final desired concentration.

Experimental Procedure

-

Preparation of the Langendorff System:

-

Prepare fresh Krebs-Henseleit buffer, ensure it is continuously gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.

-

Fill the perfusion reservoir and ensure the system is free of air bubbles.

-

-

Animal Preparation and Heart Isolation:

-

Anesthetize the rat with an intraperitoneal injection of pentobarbital sodium.

-